physicochemical properties of 3-(bromomethyl)isothiazole
physicochemical properties of 3-(bromomethyl)isothiazole
An In-depth Technical Guide to 3-(Bromomethyl)isothiazole: Properties, Synthesis, and Applications
Introduction
3-(Bromomethyl)isothiazole is a heterocyclic organic compound that has emerged as a valuable and versatile building block in the fields of medicinal chemistry and materials science. Its unique structure, featuring an aromatic isothiazole ring coupled with a reactive bromomethyl group, provides a powerful scaffold for the synthesis of a diverse array of more complex molecules. The isothiazole moiety itself is present in numerous biologically active compounds, exhibiting properties ranging from antibacterial and antifungal to anticancer and anti-inflammatory activities.[1][2][3][4] The strategic placement of the bromomethyl group at the 3-position furnishes a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of targeted molecular architectures.
This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the core . We will delve into its structural characteristics, spectroscopic signature, synthesis, and reactivity. Furthermore, this document will detail critical safety and handling protocols, explore its applications, and provide practical experimental methodologies, thereby equipping scientists with the essential knowledge to effectively and safely utilize this potent synthetic intermediate.
Physicochemical and Molecular Properties
The utility of 3-(bromomethyl)isothiazole in synthetic chemistry is fundamentally governed by its distinct physicochemical properties. A summary of these key characteristics is presented below.
| Property | Value | Source(s) |
| CAS Number | 4576-91-4 | [5] |
| Molecular Formula | C₄H₄BrNS | [5] |
| Molecular Weight | 178.05 g/mol | |
| Appearance | Data not consistently available; related compounds are often pale yellow to light brown liquids or solids. | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. Moderately soluble in nonpolar solvents. | [1] |
| Stability | Moisture sensitive.[6] Store under cool, dry conditions. | [6] |
Molecular Structure:
The structure consists of a five-membered isothiazole ring, an aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship. A bromomethyl (-CH₂Br) group is attached to the carbon atom at position 3 of the ring. The bromine atom makes the methylene protons acidic and the carbon electrophilic, which is the primary site of reactivity.
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for confirming the identity and purity of 3-(bromomethyl)isothiazole. The expected spectral features are as follows:
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¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum is expected to show two key signals: a singlet for the two protons of the bromomethyl group (-CH₂Br), typically in the downfield region around 4.5-5.0 ppm due to the deshielding effect of the adjacent bromine atom. The protons on the isothiazole ring will appear as distinct signals, with their chemical shifts and coupling patterns dependent on their positions (H-4 and H-5).
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¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the bromomethyl group will appear at a characteristic upfield shift, while the three carbons of the isothiazole ring will resonate at lower fields, consistent with their presence in an aromatic system.
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Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key vibrational bands would include C-H stretching for the aromatic and methylene groups, C=N and C=C stretching vibrations characteristic of the isothiazole ring, and a distinct C-Br stretching absorption in the fingerprint region.[7]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of 3-(bromomethyl)isothiazole will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[7]
Synthesis and Reactivity
The primary value of 3-(bromomethyl)isothiazole lies in its reactivity as an electrophile, which allows it to serve as a key intermediate in the synthesis of more complex molecules.
Synthetic Pathway
A common method for the synthesis of 3-(bromomethyl)isothiazole involves the radical bromination of 3-methylisothiazole. This reaction is typically initiated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride. The selectivity for bromination at the methyl group over the aromatic ring is a key feature of this transformation.
Caption: Synthesis of 3-(bromomethyl)isothiazole via radical bromination.
Core Reactivity
The presence of the bromomethyl group makes 3-(bromomethyl)isothiazole an excellent substrate for Sₙ2 reactions. The bromine atom is a good leaving group, and the adjacent carbon is readily attacked by a wide range of nucleophiles. This reactivity is the cornerstone of its application as a synthetic building block.
Common nucleophiles that react with 3-(bromomethyl)isothiazole include:
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Amines (primary, secondary) to form 3-(aminomethyl)isothiazoles.
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Thiols to yield 3-(thiomethyl)isothiazole derivatives.
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Alcohols and phenols to produce ethers.
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Carboxylates to form esters.
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Cyanide to introduce a nitrile group, which can be further elaborated.
Applications in Research and Development
The isothiazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[3][4][8] The ability to easily functionalize the isothiazole core using 3-(bromomethyl)isothiazole makes it a highly sought-after intermediate.
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Drug Discovery: Derivatives of isothiazole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] 3-(Bromomethyl)isothiazole provides a direct route to introduce the isothiazole pharmacophore into potential drug candidates.
-
Agrochemicals: The isothiazole core is also found in some fungicides and other plant protection agents.[1][8] The reactivity of 3-(bromomethyl)isothiazole allows for the synthesis of novel agrochemicals.
-
Materials Science: Heterocyclic compounds are integral to the development of new organic materials with specific electronic or optical properties. The isothiazole ring can be incorporated into polymers or other materials, and 3-(bromomethyl)isothiazole can serve as a key monomer or functionalizing agent in these syntheses.
Safety, Handling, and Storage
As with many reactive halogenated compounds, proper safety precautions are imperative when handling 3-(bromomethyl)isothiazole.
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxicity: Harmful if swallowed or inhaled.[9] May cause respiratory irritation.[9][10]
-
Sensitization: May cause an allergic skin reaction.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6][10]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[9][10]
-
Avoid contact with skin, eyes, and clothing.[6] Do not breathe mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[6]
Storage Guidelines:
-
Store in a cool, dry, and well-ventilated place.[6] A recommended storage temperature is often 2-8°C.[11]
-
Keep the container tightly closed to prevent exposure to moisture, as the compound is moisture-sensitive.[6]
-
Store away from incompatible materials.
Incompatible Materials:
-
Strong oxidizing agents
-
Strong acids and bases
-
Alcohols
-
Amines[6]
Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol provides a representative example of how 3-(bromomethyl)isothiazole can be used in a nucleophilic substitution reaction to synthesize a new derivative.
Caption: Experimental workflow for amine substitution reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents). Dissolve the components in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Electrophile: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve 3-(bromomethyl)isothiazole (1.1 equivalents) in a minimal amount of the same solvent. Add the 3-(bromomethyl)isothiazole solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure substituted aminomethylisothiazole derivative.
Conclusion
3-(Bromomethyl)isothiazole is a high-value synthetic intermediate with a unique combination of an aromatic isothiazole core and a reactive electrophilic center. Its physicochemical properties make it an ideal substrate for a wide range of nucleophilic substitution reactions, enabling the efficient synthesis of diverse molecular structures. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development, particularly in the pursuit of new pharmaceuticals and advanced materials.
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ResearchGate. (2019, May 11). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]
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